Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1033772-23-4
VCID: VC2946812
InChI: InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11)
SMILES: COC(=O)C1=NC2=C(C=C1)NN=C2
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate

CAS No.: 1033772-23-4

Cat. No.: VC2946812

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate - 1033772-23-4

Specification

CAS No. 1033772-23-4
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11)
Standard InChI Key RDBBFJAPMNVENH-UHFFFAOYSA-N
SMILES COC(=O)C1=NC2=C(C=C1)NN=C2
Canonical SMILES COC(=O)C1=NC2=C(C=C1)NN=C2

Introduction

Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine class, which features a fused pyrazole and pyridine ring system. This compound is of interest in medicinal chemistry due to its potential applications in drug development. The molecular formula for Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate is C8H7N3O2, and its molecular weight is approximately 177 g/mol .

Synthesis Methods

The synthesis of Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from appropriate pyrazole or pyridine precursors. While specific synthesis details for this compound are not widely documented, similar pyrazolopyridines are often synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Applications in Medicinal Chemistry

Pyrazolopyridines, including Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, are of interest in medicinal chemistry due to their potential biological activities. These compounds can exhibit various pharmacological effects, such as anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific structural modifications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator